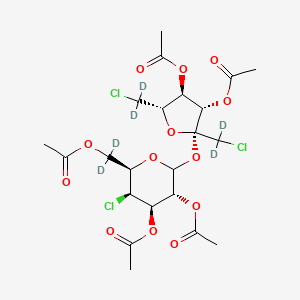![molecular formula C42H58N10Na4O34P4 B13842428 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups, purine bases, and sugar moieties, indicating its potential role in biological systems, possibly as a nucleotide or a related compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial systems to achieve high specificity and yield. Alternatively, chemical synthesis on a large scale would require optimization of each step to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of the phosphate groups or the purine bases.
Substitution Reactions: Replacing functional groups with others, such as halogenation or alkylation.
Hydrolysis: Breaking down the compound into smaller units by the addition of water.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, hydrolysis might yield individual nucleotides or simpler phosphate esters.
Applications De Recherche Scientifique
The compound’s structure suggests it could be used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of complex phosphate esters.
Biology: Investigating its role as a nucleotide analog in DNA or RNA synthesis.
Medicine: Exploring its potential as a therapeutic agent or a diagnostic tool.
Industry: Utilizing its properties in biochemical assays or as a reagent in synthetic processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects would likely involve interactions with specific enzymes or receptors. The phosphate groups and purine bases suggest it could mimic natural nucleotides, potentially interfering with or enhancing biological processes such as DNA replication or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other nucleotide analogs, such as:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Nicotinamide adenine dinucleotide (NAD): Involved in redox reactions.
Cyclic adenosine monophosphate (cAMP): A secondary messenger in signal transduction.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique reactivity or biological activity compared to other nucleotide analogs. Its multiple phosphate groups and specific purine bases could make it particularly effective in certain applications.
Propriétés
Formule moléculaire |
C42H58N10Na4O34P4 |
|---|---|
Poids moléculaire |
1462.8 g/mol |
Nom IUPAC |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C21H31N5O17P2.4Na/c1-8(2-11(27)28)3-12(29)42-17-10(41-21(33)16(17)32)5-39-45(36,37)43-44(34,35)38-4-9-14(30)15(31)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;1-8(2-11(27)28)3-12(29)42-17-15(31)10(41-21(17)33)5-39-45(36,37)43-44(34,35)38-4-9-14(30)16(32)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;;;;/h2*6-10,14-17,20-21,30-33H,2-5H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H2,22,23,24);;;;/q;;4*+1/p-4/t2*8?,9-,10-,14-,15-,16-,17-,20-,21?;;;;/m11..../s1 |
Clé InChI |
LSLOOMRXTPVQGG-MKHZQOAOSA-J |
SMILES isomérique |
CC(CC(=O)O)CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(CC(=O)O)CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


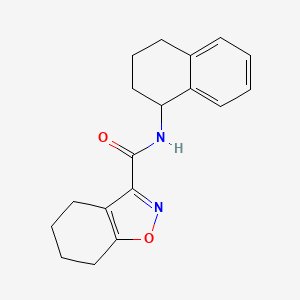
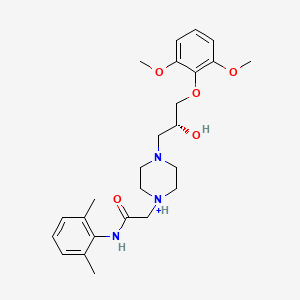
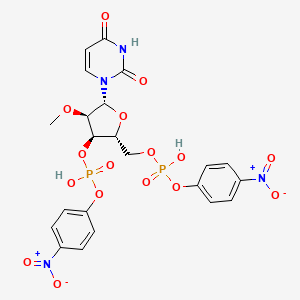
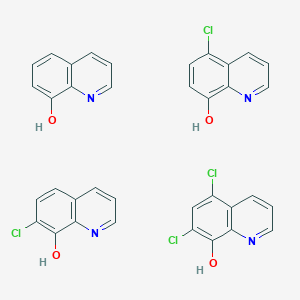
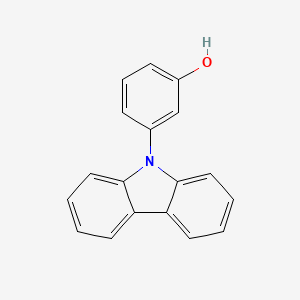
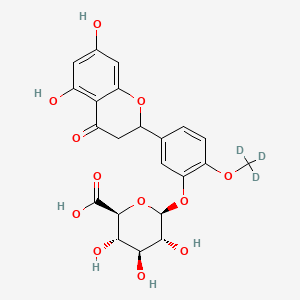

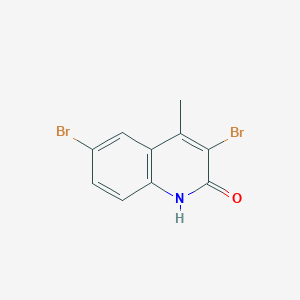
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)




